5alpha-Androstan-3beta-ol

Beschreibung

Historical Context of Discovery and Early Characterization

The direct discovery of 5alpha-Androstan-3beta-ol is intricately linked to the foundational era of steroid biochemistry in the early 20th century. The groundwork was laid by the pioneering efforts of German chemist Adolf Butenandt. In 1931, Butenandt and his colleague Kurt Tscherning successfully isolated the first androgen, androsterone (B159326), from a vast quantity of male urine. researchgate.netgoogle.comwikipedia.org This achievement, which involved distilling 17,000 liters of urine to yield just 50 milligrams of crystalline steroid, was a landmark in endocrinology and earned Butenandt the Nobel Prize in Chemistry in 1939. nih.govnih.govchemicalbook.com

In the same year, they also isolated epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one), a stereoisomer of androsterone and a direct metabolic precursor to this compound. researchgate.netwikipedia.org These early isolations established the existence of the androstane (B1237026) steroid skeleton and demonstrated that stereoisomerism—subtle differences in the spatial arrangement of atoms—was critical to biological function. The subsequent characterization of testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), in the following decades clarified the metabolic pathways from which this compound is derived. unimi.it The synthesis of various androstane derivatives, including this compound, from precursors like tigogenin (B51453) has since been achieved, allowing for more detailed study. researchgate.net

Significance as a Mammalian Steroid Metabolite

This compound is a naturally occurring steroid in mammals, produced as a downstream metabolite of several key hormones. wikipedia.org Its synthesis is a crucial step in the metabolic cascade of androgens, particularly in peripheral tissues. The primary pathway for its formation involves the action of two key enzymes on testosterone and its potent derivative, dihydrotestosterone (DHT).

The metabolic journey begins with testosterone, which is converted to the more potent androgen, DHT, by the enzyme 5α-reductase. nih.govaacrjournals.org DHT can then be further metabolized. The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) acts on DHT to produce 5alpha-Androstan-3beta,17beta-diol (B1664121) (a common form of this compound in research, often called 3β-Adiol). pnas.orgfrontiersin.org This conversion represents a significant shift in biological activity, moving from a potent androgenic signal (DHT) to a molecule with different receptor affinities.

Alternatively, the adrenal steroid dehydroepiandrosterone (B1670201) (DHEA) can be converted to epiandrosterone by 5α-reductase, which can then be converted to this compound. wikipedia.org The presence of this compound and its sulfate (B86663) conjugate has been identified as a significant secretory product of porcine Leydig cells and is found in testicular venous blood, highlighting its role in testicular steroidogenesis. nih.gov

Distinction from Epimers and Related Steroids

The biological function of a steroid is critically dependent on its three-dimensional structure. A minor change in the orientation of a single functional group can dramatically alter its receptor binding and subsequent cellular effects. This is particularly evident when comparing this compound with its epimer, 5alpha-Androstan-3alpha-ol.

Epimers are stereoisomers that differ in configuration at only one stereogenic center. In this case, the distinction lies at the C3 position of the steroid's A-ring. In this compound, the hydroxyl (-OH) group is in the beta orientation (projecting upwards from the plane of the ring), whereas in its 3-alpha epimer, it is in the alpha orientation (projecting downwards).

This seemingly small structural difference leads to profoundly different biological roles:

This compound (3β-Adiol) : This compound does not bind to the androgen receptor (AR). nih.govwikipedia.org Instead, it is a potent ligand for the estrogen receptor beta (ERβ). researchgate.netwikipedia.org Its actions are therefore primarily estrogenic, but mediated specifically through the ERβ subtype.

5alpha-Androstan-3alpha-ol (3α-Adiol) : In stark contrast, this epimer does not significantly interact with estrogen receptors. Its primary role is as a potent positive allosteric modulator of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. nih.govebi.ac.uk Its effects are therefore related to neuro-inhibition and it is classified as a neurosteroid.

Emerging Research Trajectories

Once considered a less active metabolite, this compound is now the focus of several exciting avenues of biomedical research, largely due to its specific interaction with ERβ.

Prostate Cancer Research : Studies have shown that this compound (as 3β-Adiol) can inhibit the migration of prostate cancer cells. nih.gov This action is mediated through ERβ activation and leads to the increased expression of E-cadherin, a protein that can suppress metastasis. nih.gov This suggests that a metabolite of testosterone has a protective, estrogenic effect against prostate cancer invasion, a pathway distinct from that of estradiol (B170435). nih.gov Furthermore, an endocrine pathway involving 3β-Adiol, ERβ, and the enzyme CYP7B1 (which inactivates 3β-Adiol) has been identified as a regulator of prostate growth. pnas.org

Neuroprotection and Alzheimer's Disease : The role of steroid metabolites in brain health is an area of intense investigation. Recent research integrating genomics and metabolomics has identified a potential link between lower levels of 5alpha-androstan-3beta,17beta-diol disulfate and an increased risk of Alzheimer's disease. nih.gov This suggests a potential neuroprotective role for the compound, warranting further investigation into its mechanisms within the central nervous system. Other research has pointed to the neuroprotective effects of related androstane compounds, suggesting this is a promising area of study. patsnap.com

Stress and Neuroendocrine Regulation : Research indicates that this compound plays a role in modulating the body's response to stress. Testosterone is known to suppress the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system. Evidence suggests this effect is not mediated by the androgen receptor, but rather by the conversion of testosterone to this compound, which then acts via ERβ in the paraventricular nucleus of the hypothalamus to regulate hormonal stress reactivity. frontiersin.orgnih.gov

Immunomodulation : While much of the research in this area has focused on derivatives, the androstane skeleton is being explored for its immunomodulatory properties. Analogs of epiandrosterone, a direct precursor, have been investigated for their ability to modulate immune responses and inhibit pathogen replication, indicating a potential for this class of steroids in immunology. google.comgoogle.com

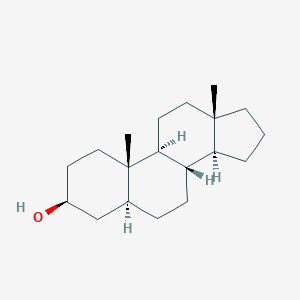

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTOLSNIKJIDFF-LOVVWNRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1C3CCC4CC(CCC4(C3CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036514 | |

| Record name | 5alpha-Androstan-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5a-Androstan-3b-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1224-92-6 | |

| Record name | 5α-Androstan-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1224-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001224926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androstanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5alpha-Androstan-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5α-androstan-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANDROSTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1394KPE67H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5a-Androstan-3b-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005830 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Endogenous Biosynthesis and Metabolic Pathways

Precursor Steroid Utilization in 5alpha-Androstan-3beta-ol Formation

The creation of this compound relies on the availability and conversion of several upstream steroid hormones. These pathways underscore the metabolic cascade that leads to a diverse array of biologically active androgens.

This compound is a principal metabolite of 5alpha-dihydrotestosterone (DHT). chemicalbook.com This conversion is a critical step in modulating androgen activity, as 3beta-androstanediol has different receptor binding affinities compared to the highly potent DHT. The transformation from DHT to this compound is facilitated by the action of hydroxysteroid dehydrogenase enzymes, which reduce the 3-keto group of DHT. frontiersin.org

Table 1: Direct Metabolic Conversion of DHT

| Substrate | Enzyme Family | Product |

|---|

The biosynthesis of this compound can also be traced back to testosterone (B1683101) and androstenedione (B190577). These pathways are typically multi-step processes:

From Testosterone: Testosterone is first converted to the more potent androgen, DHT, by the enzyme 5α-reductase. Subsequently, DHT serves as the direct precursor for this compound, as described in the preceding section. chemicalbook.com

From Androstenedione: The pathway from androstenedione can proceed through two primary routes. First, androstenedione can be converted to testosterone by the action of 17beta-hydroxysteroid dehydrogenase (17β-HSD), which then enters the pathway described above. frontiersin.org Alternatively, androstenedione can be 5α-reduced to 5α-androstanedione. This intermediate can then be acted upon by 3beta-hydroxysteroid dehydrogenase (3β-HSD) to form epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one). wikipedia.org Finally, the 17-keto group of epiandrosterone is reduced by 17β-HSD to yield this compound.

Dehydroepiandrosterone (B1670201) (DHEA) is a foundational C-19 steroid that serves as an initial substrate for the synthesis of numerous androgens, including this compound. nih.gov DHEA is converted to androstenedione by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). frontiersin.org Once androstenedione is formed, it follows the metabolic pathways previously outlined to ultimately yield this compound. Therefore, DHEA acts as a crucial, albeit indirect, precursor in this biosynthetic cascade. Furthermore, 3β-Androstanediol is described as a 5α-reduced and 17β-hydroxylated metabolite of DHEA, indicating a metabolic route from this primary adrenal steroid. wikipedia.org

5,16-Androstadien-3beta-ol is an endogenous steroid synthesized from pregnenolone (B344588) via the 16-ene-synthetase activity of the enzyme CYP17A1. It is a known chemical intermediate in the formation of other compounds, such as androstadienone, through the action of 3β-hydroxysteroid dehydrogenase. While it shares the same carbon skeleton, a direct metabolic pathway involving the saturation of the double bonds at positions 5 and 16 to convert 5,16-Androstadien-3beta-ol into this compound is not well-documented in existing research literature. The primary metabolic role of 5,16-Androstadien-3beta-ol appears to be as a precursor to odorous 16-androstene pheromones rather than as a direct intermediate in the formation of saturated androstanols like this compound.

Enzymatic Regulation of this compound Homeostasis

The balance between the synthesis and degradation of this compound is maintained by a family of enzymes that regulate the flow of metabolites through the steroidogenic pathways.

The 3beta-hydroxysteroid dehydrogenase (3β-HSD) enzyme family plays a pivotal role in the homeostasis of this compound. These are bifunctional enzymes that catalyze both the oxidation of 3β-hydroxy groups and the isomerization of a double bond from the B-ring to the A-ring of the steroid nucleus.

The key activities of 3β-HSD in this context include:

Upstream Synthesis: 3β-HSD is essential for the conversion of DHEA to androstenedione, a key step that channels precursors from the adrenal glands into the androgen synthesis pathway that leads to this compound. frontiersin.org

Metabolic Interconversion: These enzymes also catalyze the interconversion between 3β-hydroxy-5α-androstane steroids and their 3-oxo counterparts. This means 3β-HSD can reversibly convert this compound back to DHT, thereby controlling the local tissue concentrations and bioavailability of these active steroids. Epiandrosterone can be formed from androstanedione (B1670583) via 3β-HSD. wikipedia.org This enzymatic activity is crucial for maintaining the balance between different androgens and their specific physiological effects.

Table 2: Key Reactions Catalyzed by 3β-HSD in Androgen Metabolism

| Substrate | Product | Metabolic Significance |

|---|---|---|

| Dehydroepiandrosterone (DHEA) | Androstenedione | Channels precursors into the main androgen pathway. frontiersin.org |

| 5alpha-Androstanedione | Epiandrosterone | Formation of a 3β-hydroxy steroid intermediate. wikipedia.org |

Function of 5alpha-Reductase Isoenzymes (SRD5A)

The initial and rate-limiting step in the conversion of testosterone to its more potent form, dihydrotestosterone (B1667394) (DHT), is catalyzed by the 5alpha-reductase enzyme family. nih.gov This family includes three isoenzymes: SRD5A1, SRD5A2, and SRD5A3, each encoded by a distinct gene. wikipedia.orgplos.org These enzymes catalyze the irreversible reduction of the double bond between carbons 4 and 5 of C19 and C21 steroids. nih.gov Specifically, they convert testosterone into DHT, which is a direct precursor in the metabolic pathway leading to this compound. nih.gov The expression and activity of these isoenzymes are tissue-specific, which contributes to the varying concentrations of androgens in different parts of the body. wikipedia.orgnih.gov For instance, SRD5A2 is predominantly found in androgen target tissues like the prostate. upf.edu

Involvement of 3alpha-Hydroxysteroid Dehydrogenase (3alpha-HSD) and 17beta-Hydroxysteroid Dehydrogenase (17beta-HSD) in Interconversions

Once dihydrotestosterone (DHT) is formed, it can be further metabolized by hydroxysteroid dehydrogenases (HSDs). These enzymes are involved in the reversible interconversion of keto- and hydroxysteroids, thus modulating the biological activity of androgens. nih.govoup.com

3alpha-Hydroxysteroid Dehydrogenase (3alpha-HSD) primarily catalyzes the conversion of the potent androgen DHT into the less active 5alpha-androstane-3alpha,17beta-diol (B1664111). upf.edunih.gov This conversion is a key step in androgen inactivation. nih.gov Conversely, oxidative 3alpha-HSD isoforms can convert 5alpha-androstane-3alpha,17beta-diol back to DHT, providing a source of potent androgens within target tissues. upf.edu

17beta-Hydroxysteroid Dehydrogenase (17beta-HSD) enzymes are crucial for the final step in the formation of active androgens and estrogens. nih.gov There are at least five isoenzymes of 17beta-HSD, each with distinct tissue expression and substrate specificity. nih.gov For instance, type 3 17beta-HSD is primarily responsible for the conversion of androstenedione to testosterone in the testes. nih.govresearchgate.net Type 5 17beta-HSD also catalyzes this reaction and is found in peripheral tissues. researchgate.net These enzymes can also be involved in the interconversion of other steroids, such as dehydroepiandrosterone and androstenedione. nih.gov

Role of AKR1C Isoenzymes

The aldo-keto reductase (AKR) superfamily, particularly the AKR1C isoforms (AKR1C1, AKR1C2, AKR1C3, and AKR1C4), play a significant role as 3-ketosteroid reductases. nih.govoup.com These enzymes are involved in the metabolism and inactivation of androgens. nih.gov

AKR1C1 is thought to be the main enzyme producing the 3beta metabolites of 5alpha-reduced steroids, including the conversion of DHT to this compound (3beta-androstanediol). nih.gov

AKR1C2 shows a preference for 3-ketosteroid reduction and is primarily involved in the inactivation of DHT to 5alpha-androstane-3alpha,17beta-diol. nih.govoup.com

AKR1C3 has a preference for 17-ketosteroid reduction, converting androstenedione to testosterone. nih.govoup.com

AKR1C4 also converts 3-ketosteroids to 3alpha-hydroxysteroids. nih.gov

The combined actions of these isoenzymes are critical in regulating the local androgen concentrations in tissues like the prostate. nih.gov

Modulation by Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a large family of proteins involved in the metabolism of a wide range of substances, including steroids. nih.govdrugbank.com In the context of this compound, certain CYP enzymes are responsible for its further metabolism and clearance.

CYP7B1 , for example, metabolizes 5alpha-androstane-3beta,17beta-diol (referred to as 3beta-Adiol). nih.govresearchgate.net This enzyme catalyzes the hydroxylation of 3beta-Adiol, which can influence estrogen receptor beta-mediated signaling. nih.gov The efficiency of CYP7B1-mediated hydroxylation of 3beta-Adiol is comparable to its action on dehydroepiandrosterone (DHEA). nih.gov The activity of CYP enzymes adds another layer of regulation to the local concentrations and effects of steroid hormones.

Tissue-Specific Metabolic Processing

The metabolism of this compound and its precursors varies significantly between different tissues, reflecting the specific functions and enzymatic machinery present in each.

Androgen Target Tissues: Prostate and Skin Metabolism

Prostate: In the prostate, testosterone is actively converted to DHT by 5alpha-reductase, primarily the type 2 isozyme. upf.edu DHT is the principal androgen in this tissue. Subsequently, DHT can be metabolized to 5alpha-androstane-3alpha,17beta-diol and 5alpha-androstane-3beta,17beta-diol by the action of 3alpha- and 3beta-hydroxysteroid dehydrogenases, including AKR1C enzymes. nih.govnih.govunimi.it The balance between the formation and inactivation of DHT is crucial for normal prostate function and is implicated in the development of prostate diseases. nih.gov

Skin: The skin is another key site of androgen metabolism. nih.gov Studies have shown that human skin, particularly areas rich in sebaceous glands like the scalp and back, actively metabolizes testosterone. nih.gov A major metabolite identified in these tissues is 5alpha-androstane-3beta,17beta-diol. nih.govnih.gov Its formation is particularly pronounced in scalp skin. nih.gov The 5alpha-reductase activity is primarily located in the apocrine sweat glands and sebaceous glands. nih.gov

Gonadal Synthesis: Testicular Production

The testes are the primary site of androgen synthesis in males. mdpi.com Luteinizing hormone stimulates testicular interstitial cells (Leydig cells) to produce androgens. nih.gov While testosterone is the main androgen produced, the testes also produce 5alpha-reduced metabolites. nih.govnih.gov In some species, 5alpha-androstane-3beta,17beta-diol and its sulfate (B86663) are major secretory products of the testes. nih.gov Studies in immature rats have shown that 5alpha-androstane-3alpha,17beta-diol can be the predominant androgen produced by testicular interstitial cells in vitro. nih.gov This indicates that the testes not only synthesize the primary androgen, testosterone, but also engage in its further metabolism to other active or inactive steroids. nih.govnih.gov

Data Tables

| Enzyme Family | Specific Enzyme/Isoenzyme | Primary Function in this Pathway | Key Tissue Locations |

|---|---|---|---|

| 5alpha-Reductase (SRD5A) | SRD5A1 | Converts testosterone to dihydrotestosterone (DHT) | Skin, Prostate wikipedia.orgnih.gov |

| SRD5A2 | Converts testosterone to dihydrotestosterone (DHT) | Prostate, Reproductive Tract wikipedia.orgplos.org | |

| SRD5A3 | Converts testosterone to dihydrotestosterone (DHT) | Various tissues wikipedia.orgplos.org | |

| Aldo-Keto Reductase (AKR1C) / Hydroxysteroid Dehydrogenase (HSD) | AKR1C1 (3beta-HSD activity) | Converts DHT to this compound | Prostate, Adipose Tissue nih.govbioscientifica.com |

| AKR1C2 (3alpha-HSD) | Inactivates DHT to 5alpha-androstane-3alpha,17beta-diol | Prostate, Liver nih.govoup.com | |

| 17beta-HSD (multiple types) | Interconverts androgens (e.g., androstenedione to testosterone) | Testis, Peripheral Tissues nih.govnih.gov | |

| 3alpha-HSD (multiple types) | Interconverts DHT and 5alpha-androstane-3alpha,17beta-diol | Prostate, Liver upf.edunih.gov | |

| Cytochrome P450 | CYP7B1 | Metabolizes this compound | Various tissues nih.govresearchgate.net |

Hepatic Biotransformations

The liver is a primary site for the metabolism of androgens, including derivatives of 5alpha-androstane (B165731). In vitro studies using rat liver preparations have demonstrated the biotransformation of related compounds like 5alpha-androstane-3beta,17beta-diol. In these hepatic systems, one of the main less polar metabolites identified is 3beta-hydroxy-5alpha-androstan-17-one. nih.gov This conversion indicates the activity of oxidative enzymes within the liver that target the C17 position of the steroid nucleus. The metabolism in the liver often leads to the formation of more polar compounds, facilitating their eventual excretion. nih.gov While the primary function of hepatic metabolism is detoxification and preparation for clearance, the resulting metabolites can also possess their own biological activities. The transformation of 5alpha-androstane derivatives in the liver is part of a broader system of steroid homeostasis, ensuring that active hormone levels are appropriately controlled.

Table 1: Hepatic Metabolites of Related 5alpha-Androstane Compounds

| Precursor Compound | Primary Metabolite Identified in Liver | Metabolic Reaction |

|---|---|---|

| 5alpha-Androstane-3beta,17beta-diol | 3beta-hydroxy-5alpha-androstan-17-one | Oxidation at C17 |

Neurosteroidogenic Pathways in the Central Nervous System

Within the central nervous system (CNS), this compound and its related compounds are key players in neurosteroidogenesis, a process involving the synthesis and metabolism of steroids within the brain. researchgate.net The brain possesses the necessary enzymatic machinery to convert dihydrotestosterone (DHT) into 5alpha-androstane-3beta,17beta-diol (also known as 3beta-diol). nih.gov This conversion is significant because 3beta-diol can interact with estrogen receptor beta (ERβ), suggesting a pathway where the effects of testosterone may be mediated through an estrogenic, rather than androgenic, mechanism in certain brain regions. nih.govfrontiersin.org

A specific cytochrome P-450-dependent enzyme, 5alpha-androstane-3beta,17beta-diol hydroxylase (3beta-diol OHase), is found in the CNS of both male and female rats at significantly high levels. nih.gov This enzyme is responsible for the hydroxylation of 3beta-diol, leading to the formation of several triol products. nih.gov

Table 2: Products of 3beta-diol Hydroxylation in the CNS

| Metabolite | Relative Ratio of Formation |

|---|---|

| 5alpha-androstane-3beta,7beta,17beta-triol | 1 |

| 5alpha-androstane-3beta,6alpha,17beta-triol | 9 |

| 5alpha-androstane-3beta,7alpha,17beta-triol | 3 |

Data derived from studies on rat CNS. nih.gov

The distribution of 3beta-diol OHase activity is widespread throughout the CNS, with particularly high concentrations of the cytochrome P-450 enzyme responsible for this activity found in the hypothalamus. nih.gov This localized concentration suggests a significant role for 3beta-diol metabolism in the regulation of neuroendocrine functions, such as the stress response via the hypothalamo-pituitary-adrenal (HPA) axis. nih.govfrontiersin.org

Peripheral Tissue Contributions to Circulating Levels

Circulating levels of 5alpha-androstane derivatives are not solely dependent on adrenal or gonadal secretion of primary androgens but are also significantly influenced by metabolism within peripheral tissues. nih.gov This concept, known as "intracrinology," involves the conversion of precursor steroids into active androgens and their subsequent metabolites within target cells. nih.gov

The testes are a major source of 5alpha-reduced metabolites. Studies on perfused rabbit testes have shown that they form and secrete 5alpha-androstan-17beta-ol-3-one (DHT), 5alpha-androstan-3alpha,17beta-diol, and 5alpha-androstan-3beta,17beta-diol (B1664121). nih.gov Furthermore, research on porcine Leydig cells has identified 5alpha-androstane-3beta,17beta-diol sulfate and 3beta-hydroxy-5alpha-androstan-17-one sulfate (epiandrosterone sulfate) as quantitatively significant secretory products found in testicular venous blood. nih.gov This indicates that sulfation of these metabolites can occur directly within the testes before secretion into circulation.

Quantification of circulating androgen metabolites, such as the glucuronide conjugate of 5alpha-androstan-3beta,17beta-diol (3β-adiol-glucuronide), can serve as an estimate of the total active androgens produced in these peripheral tissues. nih.gov Determinations in human serum have found circulating levels of 5alpha-androstane-3beta,17beta-diol to be approximately 239 ± 76 pg/ml in males and 82 ± 45 pg/ml in females, highlighting a significant peripheral contribution to the pool of this steroid. wikipedia.org

Formation of Sulfated Metabolites

Sulfation is a crucial metabolic pathway for steroids, often modifying their solubility, transport, and biological activity. This conjugation reaction is catalyzed by sulfotransferase enzymes.

Synthesis of 5alpha-Androstane-3beta,17beta-diol Disulfate

The compound 5alpha-Androstane-3beta,17beta-diol can undergo extensive sulfation to form 5alpha-androstane-3beta,17beta-diol disulfate. nih.gov This metabolite is characterized by the attachment of sulfo groups to both the 3-beta and 17-beta hydroxyl positions of the androstane (B1237026) skeleton. nih.gov The formation of both monosulfated and disulfated metabolites of androstane diols has been noted in human biological samples. hmdb.ca As mentioned previously, the testes have been identified as a direct source of sulfated metabolites, secreting 5alpha-androstane-3beta,17beta-diol sulfate into the venous blood, indicating that the enzymatic machinery for sulfation is present in gonadal tissue. nih.gov The formation of a disulfated version represents a further step in this metabolic cascade, likely increasing the water solubility of the compound to facilitate its transport and eventual excretion.

Molecular Mechanisms of Action and Receptor Interactions

Neurosteroid Modulatory Actions

Neurosteroids are potent, endogenous modulators of neuronal excitability, primarily through their rapid, non-genomic actions on membrane receptors like the GABAA receptor. The biological activity of these steroids is highly dependent on their three-dimensional structure, a concept known as stereoselectivity. A critical determinant of their effect on the GABAA receptor is the orientation of the hydroxyl group at the C3 position of the A-ring. Generally, neurosteroids with a 3α-hydroxyl configuration, such as 5alpha-androstan-3alpha,17beta-diol, act as potent positive allosteric modulators, enhancing the receptor's function. nih.govfrontiersin.org In contrast, steroids with a 3β-hydroxyl group, such as 5alpha-Androstan-3beta-ol, typically exhibit opposing effects, acting as negative allosteric modulators or being inactive at the receptor. nih.govnih.gov

While the class of 3α-hydroxy A-ring reduced steroids are well-characterized as positive allosteric modulators (PAMs) of GABAA receptors, the 3β-epimer, this compound, does not share this property. nih.govresearcher.life Research consistently demonstrates that the 3β-configuration fails to produce the potentiating effects on GABAA receptor function that are characteristic of its 3α-counterpart. nih.govnih.gov

The hallmark of positive allosteric modulation at the GABAA receptor is the enhancement of chloride currents activated by GABA. The 3α-isomer of 5alpha-androstan-diol (androstanediol) demonstrates this effect robustly. In whole-cell recordings from hippocampal CA1 pyramidal cells, 5alpha-androstan-3alpha,17beta-diol produces a concentration-dependent enhancement of GABA-activated currents. nih.gov However, its 3β-epimer, this compound, does not produce this enhancement. nih.govnih.gov Electrophysiological studies have shown that application of the 3β-epimer fails to potentiate GABA-induced currents, highlighting the strict structural requirement for positive modulation at this site. nih.govnih.gov

| Compound | Stereochemistry | Effect on GABA-Activated Currents | Potency (EC50) |

|---|---|---|---|

| 5alpha-androstan-3alpha,17beta-diol | 3α-hydroxyl | Potentiation / Enhancement | ~5 µM |

| This compound | 3β-hydroxyl | No Enhancement / Inactive | Not Applicable |

Positive allosteric modulators of the GABAA receptor typically prolong the decay of spontaneous and miniature inhibitory postsynaptic currents (sIPSCs and mIPSCs), thereby enhancing synaptic inhibition. While 3α-hydroxy steroids like allopregnanolone (B1667786) and 5alpha-androstan-3alpha,17beta-diol exert this effect, studies on 3β-hydroxy steroids, including this compound, indicate a lack of such activity. nih.gov In some contexts, 3β-hydroxy steroids have been shown to antagonize the potentiating effects of 3α-hydroxy steroids, suggesting a competitive or otherwise inhibitory interaction at the receptor that would not prolong, and could potentially shorten, inhibitory postsynaptic currents. frontiersin.org

At micromolar concentrations, significantly higher than those needed for modulation, some potent 3α-hydroxy neurosteroids can directly activate the GABAA receptor, opening the chloride channel in the absence of GABA. nih.govnih.gov This property is demonstrated by compounds like allopregnanolone and, to a moderate extent, by 5alpha-androstan-3alpha,17beta-diol at high concentrations. nih.gov Given that this compound does not positively modulate GABA-gated currents, it is not expected to and does not demonstrate direct agonist activity at the GABAA receptor. Its stereochemistry prevents the conformational changes in the receptor necessary for channel gating. nih.gov

The modulatory effects of neurosteroids can be influenced by the subunit composition of the GABAA receptor pentamer. While some neurosteroids like allopregnanolone show broad activity across various receptor subtypes, the actions of others can be more specific. nih.gov The positive modulatory effects of 3α-hydroxy steroids are known to be particularly pronounced at receptors containing the δ subunit, which are often located extrasynaptically and mediate tonic inhibition. nih.gov Conversely, the inhibitory actions of 3β-hydroxy steroids like epi-allopregnanolone also appear to depend on receptor subunit composition. nih.gov Although specific subunit-dependent effects of this compound are not extensively detailed, the general principle of stereospecific modulation suggests that its interactions, whether inhibitory or null, are dictated by the specific amino acid environment within the receptor's steroid binding pocket, which is formed by different subunit combinations.

Neurosteroids modulate GABAA receptor function by binding to sites that are physically and functionally distinct from those of GABA, benzodiazepines, barbiturates, and picrotoxin. nih.govfrontiersin.org Evidence from photolabeling and site-directed mutagenesis studies indicates that neurosteroids bind within the transmembrane domains (TMDs) of the receptor subunits. plos.org

Potentiating 3α-hydroxy steroids and inhibitory 3β-hydroxy steroids are thought to bind to specific sites within these transmembrane domains. nih.gov The opposite effects they produce are attributed to their different stereochemistry, which causes distinct conformational changes in the receptor upon binding. Two primary sites have been identified for positive modulation: an intersubunit site between the β and α subunits and an intrasubunit site within the α subunit. plos.orgresearchgate.net It is hypothesized that 3β-steroids may bind to an overlapping set of sites, but their 3β-hydroxyl orientation leads to a different outcome, such as stabilizing a desensitized or non-conducting state of the receptor rather than promoting channel opening. nih.gov

Positive Allosteric Modulation of GABAA Receptors

Estrogen Receptor (ER) Binding and Signaling

This compound is recognized as a selective modulator of estrogen receptors, with a notable preference for Estrogen Receptor Beta (ERβ).

Affinity and Activation of Estrogen Receptor Beta (ERbeta)

This compound demonstrates a significant binding affinity for ERβ, acting as a selective agonist for this receptor subtype. nih.gov While it does not bind to the androgen receptor, its ability to efficiently bind and activate ERβ signaling pathways is a key feature of its molecular action. nih.gov The binding affinity of this compound for ERβ is reported to be moderate. frontiersin.org In competitive binding assays, the relative binding affinity of this compound for the estrogen receptor is less than that of estradiol (B170435) (E2) and other potent estrogens. nih.gov

Below is an interactive data table summarizing the relative binding affinities of various steroids for the estrogen receptor, providing a comparative context for this compound.

Research indicates that this compound can regulate the expression of its own receptor, ERβ. In studies involving the rat prostate, replacement with this compound led to the highest levels of ERβ protein, suggesting a role in the autoregulation of its natural receptor. medchemexpress.com This modulation of ERβ expression is a crucial aspect of its mechanism of action, as it can sensitize cells to its own effects and amplify its signaling output.

Upon binding to ERβ, this compound initiates a cascade of signaling events that influence various cellular processes. One notable effect is the inhibition of prostate cancer cell migration. nih.gov This is achieved, in part, through the induction of E-cadherin expression, a protein critical for cell-cell adhesion and a known suppressor of metastasis. nih.gov The inhibitory effects of this compound on prostate cancer cell migration can be counteracted by silencing E-cadherin expression, highlighting the importance of this downstream effector. nih.gov

Furthermore, this compound-mediated ERβ activation plays a significant role in the regulation of gene expression in the nervous system. For instance, it has been shown to regulate the expression of the oxytocin (B344502) gene. nih.gov In hypothalamic neuronal cells, this compound, through ERβ, can increase the occupancy of the oxytocin promoter by transcription factors such as cAMP response element-binding protein and steroid receptor coactivator-1, leading to enhanced oxytocin gene expression. nih.gov This interaction with the oxytocin promoter is a key example of its ERβ-dependent genomic signaling. nih.gov

Interactions with Estrogen Receptor Alpha (ERalpha)

In contrast to its significant interaction with ERβ, this compound shows limited affinity and activity at the Estrogen Receptor Alpha (ERα). Studies have shown that this compound has no effect on ERα-mediated promoter activity. nih.gov However, in certain contexts, such as in breast cancer cells under estrogen-deprived conditions, it has been found to induce growth and ER-signaling via activation of ERα. nih.gov This suggests that the cellular environment and the presence of other signaling molecules may influence its interaction with ERα.

Nuclear Receptor Modulation

Beyond the estrogen receptor family, this compound also interacts with other nuclear receptors, notably the Constitutive Androstane (B1237026) Receptor (CAR).

Ligand Activity for Constitutive Androstane Receptor (CAR)

This compound and its related androstane metabolites, such as androstenol (B1195071), act as inverse agonists for the Constitutive Androstane Receptor (CAR). medchemexpress.comnih.gov CAR is a nuclear receptor that is constitutively active in the absence of a ligand. wikipedia.org Inverse agonists like this compound can suppress this basal activity. nih.gov

The mechanism of inverse agonism involves the binding of this compound to the ligand-binding pocket of CAR. This binding induces a conformational change in the receptor, specifically a kink between helices H10 and H11. nih.govnih.gov This structural alteration disrupts a salt bridge that is crucial for maintaining the transcriptionally active conformation of the receptor, leading to a reduction in its constitutive activity. nih.gov This mode of action is distinct from that of traditional nuclear receptor antagonists. nih.gov

Activation of Pregnane (B1235032) X Receptor (PXR)

Scientific evidence indicates that this compound is an activator of the Pregnane X Receptor (PXR), a critical sensor of both endogenous and exogenous compounds. nih.gov PXR is a member of the nuclear receptor superfamily and plays a pivotal role in the metabolism and detoxification of a wide array of substances, including steroids.

Computational docking studies have predicted this compound to be a potent activator of PXR. nih.gov Notably, within a group of androstane compounds, this compound exhibited the lowest EC50 value, signifying a high potency in activating this receptor. nih.gov The binding of this compound to PXR is characterized by a specific interaction, including the formation of a hydrogen bond with the histidine 407 residue, which is a key interaction within the PXR ligand-binding domain. nih.gov

Implications for Gene Expression Regulation

The activation of PXR by this compound has significant implications for the regulation of gene expression. PXR functions as a transcriptional regulator, and upon activation by a ligand like this compound, it typically forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription.

A primary target of PXR activation is the induction of cytochrome P450 3A4 (CYP3A4), a crucial enzyme involved in the metabolism of a vast number of drugs and endogenous steroids. frontiersin.org Therefore, the activation of PXR by this compound is expected to lead to the upregulation of genes involved in metabolic and detoxification pathways. This regulatory role highlights the compound's potential influence on the disposition of other steroids and xenobiotics.

Androgen Receptor (AR) Specificity

In contrast to its interaction with PXR, this compound demonstrates a high degree of specificity by not engaging with the Androgen Receptor (AR).

Evaluation of AR Binding and Agonism/Antagonism

Multiple research findings have consistently shown that this compound does not bind to the androgen receptor. nih.gov This lack of binding affinity means that the compound does not exhibit agonistic (activating) or antagonistic (inhibiting) effects on the androgen receptor. This is a critical distinction, as it separates the biological activities of this compound from the classical androgenic pathways mediated by receptors for hormones like testosterone (B1683101) and dihydrotestosterone (B1667394). Instead, its effects are mediated through alternative signaling pathways, such as the activation of Estrogen Receptor beta (ERβ), which is outside the scope of this article. nih.govnih.gov

Interactive Data Table: Receptor Interaction Profile of this compound

| Receptor | Binding Affinity | Functional Activity | Supporting Evidence |

| Pregnane X Receptor (PXR) | Predicted High | Agonist | Docking studies predict activation; low EC50 value observed. nih.gov |

| Androgen Receptor (AR) | None | N/A | Multiple studies confirm no binding to the androgen receptor. nih.gov |

Biological Functions and Physiological Significance

Role in Neuroendocrine Regulation

5alpha-Androstan-3beta-ol is a key player in the intricate network of neuroendocrine regulation, influencing the body's stress axis, and the expression of critical neuropeptides.

The Hypothalamo-Pituitary-Adrenal (HPA) axis is the body's central stress response system. Research has demonstrated that this compound exerts an inhibitory effect on HPA axis activity, helping to regulate the stress response. nih.govfrontiersin.org This modulation is primarily achieved through its interaction with estrogen receptor beta (ERβ) in the hypothalamus. nih.gov

Studies in rodent models have shown that testosterone (B1683101) and its metabolite, dihydrotestosterone (B1667394) (DHT), can decrease the gain of the HPA axis. frontiersin.orgresearchgate.net The inhibitory effects of DHT on the HPA axis are partly mediated by its conversion to this compound, which then binds to ERβ. nih.gov This interaction leads to a reduction in the stress-induced secretion of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441). frontiersin.orgbohrium.com In fact, treatment with this compound has been found to be as effective as DHT in dampening the stress-induced release of these hormones. nih.gov The administration of an ERβ agonist has been shown to reduce corticosterone and ACTH responses to restraint stress in animal models. frontiersin.orgbohrium.com Furthermore, central administration of this compound has been observed to significantly decrease the expression of c-fos mRNA, a marker of neuronal activation, in the paraventricular nucleus (PVN) of the hypothalamus following stress. nih.gov

| Compound | Receptor Interaction | Effect on HPA Axis | Key Findings |

|---|---|---|---|

| This compound | Estrogen Receptor β (ERβ) | Inhibitory | Reduces stress-induced ACTH and corticosterone secretion. frontiersin.orgbohrium.com |

| Dihydrotestosterone (DHT) | Androgen Receptor (AR) and metabolizes to this compound | Inhibitory | Partially exerts its inhibitory effect via conversion to this compound. nih.gov |

Arginine vasopressin (AVP) is a neuropeptide involved in a variety of physiological and behavioral processes, including the stress response. nih.gov The expression of the AVP gene is regulated by gonadal steroid hormones, and this compound has been identified as a significant regulator. nih.govnih.gov

Research has shown that this compound can increase AVP promoter activity in neuronal cell lines, an effect that is mediated by ERβ. nih.gov In vivo studies in gonadectomized male rats have demonstrated that treatment with this compound can induce AVP mRNA expression in the bed nucleus of the stria terminalis (BST), a key brain region for processing emotional and stress-related information. nih.gov Interestingly, the regulatory effect of this compound on AVP expression may be age-dependent, with studies showing it to be more effective in inducing AVP expression in juvenile rats compared to adults. nih.gov

While the primary focus of research on this compound has been on its role in stress and behavior, it has also been implicated as a regulator of gonadotropin secretion. drugbank.com Gonadotropins, which include luteinizing hormone (LH) and follicle-stimulating hormone (FSH), are crucial for reproductive function. The precise mechanisms and the full extent of this compound's influence on gonadotropin secretion are still areas of ongoing investigation.

Neuromodulatory and Behavioral Effects

Beyond its role in neuroendocrine regulation, this compound exhibits significant neuromodulatory properties that translate into observable behavioral effects, particularly in the realms of anxiety and depression.

There is a growing body of evidence to suggest that this compound possesses anxiolytic-like properties. nih.gov These anxiety-reducing effects are thought to be mediated through its interaction with ERβ. frontiersin.org The administration of ERβ agonists has been associated with anxiolytic-like behaviors in animal models. frontiersin.org

Studies have demonstrated that androgens with activity at ERβ can have anxiolytic effects. nih.gov While direct studies on this compound are part of a broader investigation into neurosteroids, related compounds have shown potent anxiolytic activities. nih.gov For instance, certain synthetic analogs of androstan-3-ol have demonstrated anxiolytic-like activity in behavioral tests such as the elevated zero maze. nih.gov

| Compound/Agonist | Primary Receptor | Observed Behavioral Effect | Supporting Evidence |

|---|---|---|---|

| This compound (and other ERβ agonists) | Estrogen Receptor β (ERβ) | Anxiolytic-like | Administration of ERβ agonists is associated with reduced anxiety-like behaviors. frontiersin.org |

| Androstan-3-ol Analogs | GABA(A) Receptors | Anxiolytic-like | Synthetic analogs show activity in animal models of anxiety. nih.gov |

The potential role of neurosteroids, including metabolites of androgens, in the pathophysiology and treatment of depression is an active area of research. While direct evidence for the antidepressant-like effects of this compound is still emerging, studies on related neurosteroids and the effects of antidepressants on neurosteroid levels provide compelling indirect evidence.

During depressive episodes, a dysequilibrium of neuroactive steroids has been observed, with a notable increase in the levels of 3beta,5alpha-tetrahydroprogesterone (3beta,5alpha-THP), a related compound. nih.gov Successful treatment with various antidepressants has been shown to correct this imbalance. nih.gov Furthermore, some antidepressant medications, such as fluoxetine, are known to increase the brain's concentration of certain neurosteroids. nih.gov The antidepressant-like effects of these medications may, in part, be mediated by their influence on neurosteroid levels. nih.govnih.gov These findings suggest that neurosteroids with a similar structure to this compound could play a role in the modulation of mood and may have therapeutic potential as antidepressant agents. nih.gov

Anticonvulsant and Anti-Seizure Properties

Research into the anticonvulsant properties of this compound and its derivatives has shown a significant distinction based on the stereochemistry of the hydroxyl group at the C3 position. Unlike its 3-alpha isomer, 5alpha-androstan-3alpha-ol, which demonstrates notable anticonvulsant effects, the 3-beta configuration generally exhibits a lack of significant activity in this regard.

Studies have indicated that epiandrosterone (B191177) (this compound-17-one) is inactive in various seizure models. nih.gov Similarly, 5alpha-androstane-3beta,17beta-diol, another form of this compound, was found to be devoid of anticonvulsant activity in studies using a pentylenetetrazol (PTZ)-induced seizure model in mice. aesnet.org In vitro studies also showed that 5alpha-androstane-3beta,17beta-diol had a minimal effect on reducing the frequency of epileptiform discharges in rat hippocampal slices. aesnet.org This is in stark contrast to its 3-alpha epimer, which significantly reduces seizure activity. aesnet.orgnih.gov

However, one study did observe that 5alpha-androstane-3beta,17beta-diol administered to mice resulted in longer latencies to clonic seizures and death, as well as lower seizure scores in a PTZ model. nih.gov The researchers noted that these antiseizure effects appear to be independent of actions at the estrogen receptor beta (ERβ). nih.gov

Table 1: Comparative Anticonvulsant Activity of Androstane (B1237026) Isomers

| Compound | Seizure Model | Activity |

| Epiandrosterone (5α,3β-A) | 6-Hz electrical stimulation, pentylenetetrazol | Inactive nih.gov |

| 5α-Androstan-3α-ol-17-one (5α,3α-A) | 6-Hz electrical stimulation, pentylenetetrazol, pilocarpine, 4-AP, maximal electroshock | Active nih.gov |

| 5α-Androstane-3β,17β-diol | Pentylenetetrazol (PTZ) | Devoid of activity aesnet.org |

| 5α-Androstane-3α,17β-diol | Pentylenetetrazol (PTZ) | Active aesnet.org |

| 5α-Androstane-3β,17β-diol | Pentylenetetrazol (PTZ) | Active (independent of ERβ) nih.gov |

Cognitive Function and Memory Modulation

Emerging evidence suggests a role for this compound in cognitive processes and memory. Specifically, 5alpha-androstane-3beta,17beta-diol has been shown to have cognitive-enhancing effects. nih.gov

Research in animal models has demonstrated that androgens can improve performance in learning and memory tasks. nih.govnih.gov The effects of testosterone on cognition may be mediated, in part, by its metabolites. While testosterone itself can be aromatized to estradiol (B170435), which has known effects on cognition, its 5-alpha reduced metabolites also play a role. nih.gov

Studies have indicated that the cognitive-enhancing effects of 5alpha-androstane-3beta,17beta-diol may be mediated through its activity at the estrogen receptor beta (ERβ). nih.gov This suggests a mechanism of action that is distinct from the classical androgen receptor pathway. In rodent models, administration of 5alpha-androstane-3beta,17beta-diol improved performance in the object recognition task. nih.gov The decline in dehydroepiandrosterone (B1670201) (DHEA), a precursor to this compound, with age has been implicated in age-associated cognitive decline, further suggesting a role for these neurosteroids in maintaining cognitive health. nih.govnih.govumn.edu

Reproductive Physiology

Contribution to Masculine Characteristics Development

This compound is a metabolite of testosterone and dihydrotestosterone (DHT) and is classified as a steroid hormone with weak androgenic activity. wikipedia.org Androgens are the primary hormones responsible for the development of masculine characteristics. chemicalbook.com

Epiandrosterone is a precursor to DHT, a potent androgen. chemicalbook.com The conversion of epiandrosterone to DHT contributes to its androgenic effects, which can include influences on muscle mass, bone density, and libido. chemicalbook.com While not as potent as testosterone or DHT, this compound and its derivatives are part of the complex metabolic cascade of androgens that collectively regulate and maintain male sexual characteristics. chemicalbook.com

Pheromonal Attributes and Activity in Animals and Humans

The role of androstane steroids as pheromones has been studied in various species. However, there is currently limited direct evidence to classify this compound as a significant pheromone in animals or humans. Research in this area has largely focused on other androstane derivatives, such as androstenone and androstenol (B1195071).

In pigs, these related compounds are well-established as pheromones that influence reproductive behavior. In humans, the pheromonal effects of androstane steroids are a subject of ongoing research and debate. While some studies have suggested that certain androstane derivatives may influence mood and social interactions, a definitive pheromonal role for this compound has not been established.

Cellular Homeostasis and Signaling

This compound and its derivatives are involved in various cellular signaling pathways that contribute to cellular homeostasis. Their mechanisms of action can be distinct from those of their 3-alpha isomers and can be independent of the classical androgen receptor.

Epiandrosterone has been shown to act as an L-type calcium channel antagonist in ventricular myocytes. apexbt.comnih.gov This action can influence myocardial contractility. nih.gov Additionally, epiandrosterone can inhibit the pentose (B10789219) phosphate (B84403) pathway, which can affect cellular metabolism and redox balance. nih.gov

In neuronal cells, 5alpha-androstane-3beta,17beta-diol is a potent modulator of estrogen receptor-beta (ERβ)-mediated gene transcription. researchgate.net This interaction with ERβ can influence a variety of cellular processes, including those related to stress response and neuroprotection. jneurosci.orgnih.govfrontiersin.org

In contrast, the 3-alpha isomer, 5alpha-androstane-3alpha,17beta-diol (B1664111), has been found to support the survival and proliferation of certain cancer cells through androgen receptor-independent signaling pathways, such as the activation of beta-catenin and Akt. nih.govnih.govresearchgate.net The differential activation of signaling pathways by the 3-alpha and 3-beta isomers underscores the complexity of steroid hormone action at the cellular level.

Function as a Molecular Messenger

This compound acts as a versatile molecular messenger, primarily categorized as a neurosteroid, and exerts its influence through various signaling pathways. Its function is not mediated by classical androgen receptors but rather through its interaction with other critical receptor systems, leading to a cascade of downstream effects.

As a neurosteroid, this compound can modulate neuronal excitability and function. Research has identified its ability to interact with the gamma-aminobutyric acid type A (GABA-A) receptor complex. frontiersin.org Specifically, it has been shown to act as a negative non-competitive modulator of this receptor complex. frontiersin.org This interaction is significant as GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system, and their modulation can have profound effects on neuronal activity.

Furthermore, this compound has been found to signal through the N-methyl-D-aspartate (NMDA) receptor, another crucial player in synaptic plasticity and neuronal communication. frontiersin.org Its ability to influence these two major neurotransmitter receptor systems underscores its importance in maintaining balanced neuronal function.

Beyond its direct effects on neurotransmitter receptors, this compound and its metabolites play a crucial role in the regulation of the hypothalamo-pituitary-adrenal (HPA) axis, the body's central stress response system. The metabolite of dihydrotestosterone (DHT), 5α-androstane-3β,17β-diol (3β-Diol), which is structurally related to this compound, has been shown to bind to and activate estrogen receptor beta (ERβ). nih.gov This interaction is noteworthy as it provides a mechanism for androgen metabolites to exert estrogen-like effects. The activation of ERβ by 3β-Diol has an inhibitory effect on the HPA axis's response to stressors. nih.gov

The signaling cascade initiated by this compound extends to various other pathways, contributing to its diverse physiological effects. It has been shown to inhibit the pentose phosphate pathway, which can lead to the dilation of blood vessels. frontiersin.org Additionally, it can inhibit the synthesis of thromboxane (B8750289) A2 in platelets, increase levels of insulin-like growth factor 1 (IGF-1), and promote the synthesis of cyclic guanosine (B1672433) monophosphate (cGMP) and nitric oxide (NO), all of which can contribute to improved microcirculation. frontiersin.org

Table 1: Molecular Messenger Profile of this compound

| Target/Pathway | Effect | Physiological Implication |

|---|---|---|

| GABA-A Receptor | Negative non-competitive modulator | Modulation of neuronal inhibition |

| NMDA Receptor | Signaling modulator | Influence on synaptic plasticity |

| Estrogen Receptor β (via metabolite 3β-Diol) | Agonist | Regulation of the HPA axis and stress response |

| Pentose Phosphate Pathway | Inhibitor | Vasodilation |

| Thromboxane A2 Synthesis | Inhibitor | Improved microcirculation |

| IGF-1, cGMP, NO Synthesis | Promoter | Improved microcirculation |

Membrane Stabilizing Properties

The interaction of steroids with cellular membranes is a critical aspect of their biological activity, potentially influencing membrane fluidity, permeability, and the function of membrane-bound proteins. While the role of cholesterol in stabilizing biological membranes is well-established, the specific effects of other steroids, including this compound, are an area of ongoing research.

Direct studies focusing specifically on the membrane stabilizing properties of this compound are limited. However, the biophysical properties of steroids in general suggest that they can intercalate into the lipid bilayer of cell membranes, thereby altering their physical characteristics. nih.gov The planar and rigid structure of the steroid nucleus allows it to orient within the phospholipid bilayer, which can affect the packing and movement of the lipid molecules.

The effect of a steroid on membrane fluidity is dependent on several factors, including the specific steroid, its concentration, and the composition of the membrane. Some steroids can increase membrane order and decrease fluidity, similar to the effects of cholesterol, which is often referred to as a membrane "fluidity buffer." This stabilizing effect is characterized by a decrease in the mobility of the fatty acyl chains of the phospholipids (B1166683) in the liquid crystalline state and an increase in their mobility in the gel state.

Conversely, other steroids have been shown to increase membrane fluidity by disrupting the ordered packing of the phospholipid tails. The presence and orientation of polar groups, such as hydroxyl groups, on the steroid molecule are critical in determining how it interacts with the polar head groups and nonpolar tails of the phospholipids.

Given the structural similarities of this compound to other steroids known to interact with membranes, it is plausible that it also has an impact on membrane properties. However, without direct experimental evidence from techniques such as fluorescence polarization, nuclear magnetic resonance (NMR) spectroscopy, or molecular dynamics simulations specifically investigating this compound, its precise effects on membrane stability remain speculative. Future research is needed to elucidate the specific biophysical interactions of this compound with lipid bilayers and to determine whether it acts to stabilize or destabilize cellular membranes.

Table 2: General Effects of Steroids on Membrane Properties

| Property | Potential Effect of Steroid Interaction |

|---|---|

| Membrane Fluidity | Can be increased or decreased depending on the steroid and membrane composition |

| Lipid Packing | Can become more ordered or disordered |

| Permeability | Can be altered due to changes in lipid packing |

| Function of Membrane Proteins | Can be modulated by changes in the lipid environment |

Pathophysiological Involvement and Clinical Research Implications

Neurodegenerative Diseases

The brain is a key site of steroid metabolism, producing neurosteroids that modulate neuronal function, survival, and plasticity. 5alpha-Androstan-3beta-ol and its analogs are part of this complex neuroendocrine environment, with emerging evidence suggesting their involvement in the pathophysiology of neurodegenerative diseases like Alzheimer's.

Androgens and their metabolites are increasingly recognized for their role in adult neurogenesis, the process of generating new neurons. nih.govfrontiersin.org Chronic exposure to androgens can enhance the survival of new neurons in the hippocampus, a brain region critical for memory and learning. nih.govubc.ca The effects of testosterone (B1683101) on neurogenesis are often mediated by its more potent metabolite, dihydrotestosterone (B1667394) (DHT). frontiersin.org DHT itself can be further metabolized to compounds such as 5α-androstane-3β,17β-diol (a diol form of this compound), which displays a strong affinity for estrogen receptor beta (ERβ). nih.gov This suggests that the neuroprotective effects of the testosterone metabolic pathway may occur through multiple receptor systems, including both androgen and estrogen receptors. nih.govubc.canih.gov For instance, the DHT metabolite 5α-androstane-3α,17β-diol has been shown to enhance memory in male rats through an estrogen receptor-dependent mechanism. nih.gov This alternative signaling pathway highlights a mechanism by which testosterone derivatives can exert neuroprotective effects independent of classical androgen receptor activation.

Large-scale human genetic and metabolomic studies have provided direct evidence linking specific androgen metabolites to the risk of Alzheimer's disease (AD). A significant Mendelian randomization study, which uses genetic variation to assess causal relationships, identified a potential causal association between genetically predicted blood levels of certain metabolites and AD risk. nih.govnih.gov Specifically, increased levels of 5alpha-androstan-3beta,17beta-diol (B1664121) disulfate were associated with a decreased risk of developing Alzheimer's disease. nih.govnih.gov This finding suggests that this particular metabolite, or the metabolic pathway that produces it, may play a protective role in the underlying pathology of AD.

Table 1: Genetically Predicted Metabolite Levels and Alzheimer's Disease Risk

| Metabolite | Odds Ratio (OR) per SD Increase | 95% Confidence Interval (CI) | p-value | Implied Association with AD Risk |

| 5alpha-androstan-3beta,17beta-diol disulfate | 0.69 | 0.57 - 0.84 | 1.98 x 10⁻⁴ | Decreased Risk |

| Epiandrosterone (B191177) sulfate (B86663) | 0.60 | 0.51 - 0.71 | 6.14 x 10⁻⁹ | Decreased Risk |

Data sourced from a Mendelian randomization analysis assessing the association of blood metabolites with Alzheimer's disease. nih.gov

Epilepsy and Seizure Disorders

Neurosteroids are potent modulators of neuronal excitability, largely through their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. While some neurosteroids possess powerful anticonvulsant properties, this activity is highly dependent on their specific chemical structure.

The susceptibility to seizures can be influenced by the balance of excitatory and inhibitory signals in the brain, a balance that neurosteroids can modulate. Testosterone is metabolized via two main pathways, one leading to the anticonvulsant neurosteroid 3alpha-androstanediol (3α-Diol) and the other to the proconvulsant 17β-estradiol. nih.govresearchgate.net The 3α-Diol is a powerful positive allosteric modulator of the GABA-A receptor, meaning it enhances the receptor's inhibitory function, thereby reducing neuronal excitability and protecting against seizures. nih.govresearchgate.netnih.govnih.gov

In stark contrast, its stereoisomer, this compound (the 3β-isomer), is considered inactive at the GABA-A receptor. nih.govresearchgate.net Studies using hippocampal slices have shown that while 3α-Diol effectively suppresses epileptiform bursting, the 3β-androstanediol isomer has no such effect. nih.govresearchgate.net This stereospecificity is critical; only the 3α-hydroxy configuration in the A-ring of the steroid is associated with potent GABA-A receptor modulation and significant anticonvulsant properties. nih.govnih.gov Therefore, while the metabolic pathway of testosterone is crucial in modulating seizure susceptibility, this compound itself does not appear to contribute to endogenous anticonvulsant activity.

Given its inactivity at the GABA-A receptor, this compound does not hold therapeutic potential as a direct anticonvulsant. nih.govresearchgate.net However, the potent anticonvulsant properties of its 3α-isomer have spurred the development of synthetic neurosteroids that mimic this structure and mechanism of action. Ganaxolone, a 3β-methylated synthetic analog of the neurosteroid allopregnanolone (B1667786), is one such example. frontiersin.org It acts as a positive allosteric modulator of both synaptic and extrasynaptic GABA-A receptors and has been investigated for the treatment of various seizure disorders. frontiersin.org The research and development in this area focus exclusively on the 3α-hydroxy configuration, reinforcing the understanding that the 3β-ol structure of this compound is not a viable template for anticonvulsant drug design.

Androgen-Sensitive Cancers

The influence of androgens on hormone-sensitive cancers like prostate and breast cancer is complex. While potent androgens like DHT typically promote cancer growth via the androgen receptor (AR), their metabolites can have surprisingly different effects by acting through alternative signaling pathways.

Research has revealed a dual and opposing role for the DHT metabolite 5alpha-androstane-3beta,17beta-diol (3β-Adiol) in prostate and breast cancer, mediated by different estrogen receptor subtypes.

In prostate cancer, 3β-Adiol does not bind to the androgen receptor. nih.govunimi.it Instead, it binds with high affinity to estrogen receptor beta (ERβ), a receptor whose expression is often associated with a protective role in prostate cancer. nih.govunimi.itmdpi.comresearchgate.net Activation of ERβ by 3β-Adiol exerts a potent inhibitory effect on prostate cancer cell migration, adhesion, and invasion. nih.govunimi.itresearchgate.netresearchgate.net This anti-tumorigenic action is linked to the induction of E-cadherin, a protein known to suppress metastasis. nih.govunimi.it This suggests that the local conversion of potent androgens to 3β-Adiol within the prostate may be a protective mechanism against cancer progression and metastasis. unimi.it

Conversely, in the context of estrogen receptor-positive (ER+) breast cancer, particularly under conditions of estrogen deprivation seen with aromatase inhibitor therapy, 3β-Adiol can have a growth-promoting effect. nih.govnih.govhormonebalance.org In these cancer cells, 3β-Adiol acts as an estrogenic steroid, binding to and activating estrogen receptor alpha (ERα). nih.govnih.gov This activation of ERα signaling stimulates breast cancer cell proliferation. nih.govnih.govhormonebalance.org This finding has significant clinical implications, as it suggests that the metabolism of remaining androgens into estrogenic compounds like 3β-Adiol could represent a mechanism of resistance to aromatase inhibitor therapy. nih.govnih.gov

Table 2: Differential Effects of 5alpha-androstane-3beta,17beta-diol in Androgen-Sensitive Cancers

| Cancer Type | Receptor Targeted | Cellular Outcome | Clinical Implication |

| Prostate Cancer | Estrogen Receptor β (ERβ) | Inhibition of cell migration and invasion nih.govunimi.itresearchgate.net | Potential protective role against metastasis unimi.it |

| Breast Cancer (ER+) | Estrogen Receptor α (ERα) | Promotion of cell proliferation nih.govnih.gov | Potential mechanism of resistance to aromatase inhibitors nih.govnih.gov |

Prostate Cancer Pathogenesis and Progression

In the context of prostate cancer, this compound has been shown to have a protective role, mediating anti-proliferative and anti-metastatic effects. This is largely attributed to its interaction with estrogen receptor beta (ERβ), the predominant estrogen receptor subtype in the prostate gland.

Research has demonstrated that this compound exerts antiproliferative effects on prostate cancer cells through the activation of ERβ. Unlike the proliferative signals often associated with androgen receptor activation, the binding of this compound to ERβ initiates a signaling cascade that can lead to a reduction in the rate of cancer cell growth. Studies have shown that this compound can decrease the proliferation rate of prostate cancer cells, suggesting a potential therapeutic avenue for slowing tumor progression. nih.gov

A crucial aspect of prostate cancer progression is the transition to a metastatic phenotype, which is often characteristic of androgen-independent disease. nih.govnih.gov this compound has been found to potently inhibit the migration of prostate cancer cells, a key step in the metastatic process. nih.govnih.gov This inhibitory effect is mediated through the activation of ERβ signaling. nih.govnih.gov Notably, this action is independent of the androgen receptor, highlighting a distinct protective pathway. nih.govunimi.it

Table 1: Effect of this compound on Prostate Cancer Cell Migration

| Cell Line | Treatment | Concentration | Reduction in Cell Migration (%) |

|---|---|---|---|

| DU145-pcDNA3 | This compound | 10 nM | ~50% |

This table is based on data suggesting that this compound can reduce the migration of DU145 prostate cancer cells by up to 50%. unimi.it

The mechanism underlying the inhibition of cell migration involves the upregulation of E-cadherin, a key protein in cell-cell adhesion. nih.govnih.gov Loss of E-cadherin is a hallmark of epithelial-mesenchymal transition (EMT), a process that facilitates cancer cell invasion and metastasis. Research has shown that this compound, acting through ERβ, induces the expression of E-cadherin in prostate cancer cells. nih.govunimi.it The restoration of E-cadherin expression strengthens cell-cell junctions, thereby impeding the ability of cancer cells to detach from the primary tumor and migrate to distant sites. The antimigratory effects of this compound can be abolished by silencing E-cadherin expression, confirming its critical role in this process. unimi.it

Clinical observations have suggested a link between alterations in the genes encoding for 3beta-hydroxysteroid dehydrogenases (3β-HSDs) and hereditary prostate cancer. nih.govnih.gov These enzymes are responsible for the formation of this compound. The HSD3B gene family, which includes HSD3B1 and HSD3B2, plays a crucial role in androgen metabolism. nih.govaacrjournals.orgnih.gov Studies have identified single nucleotide polymorphisms (SNPs) in both HSD3B1 and HSD3B2 that are associated with an increased risk of developing prostate cancer, particularly the hereditary form. nih.govaacrjournals.org Men carrying variant genotypes in these genes may have altered levels of this compound, potentially impacting its protective effects within the prostate. nih.govaacrjournals.org Specifically, research has pointed to a significant association between the joint effect of variants in both HSD3B1 and HSD3B2 and an increased susceptibility to hereditary prostate cancer. nih.govaacrjournals.org

Breast Cancer Growth and Aromatase Inhibitor Resistance

In stark contrast to its effects in the prostate, this compound has been implicated in promoting the growth of estrogen receptor-positive (ER+) breast cancer and contributing to resistance to aromatase inhibitors.

In ER+ breast cancer cells, this compound acts as an estrogenic compound, binding to and activating estrogen receptor alpha (ERα). nih.govnih.gov This activation stimulates ER signaling pathways, leading to the proliferation of breast cancer cells. nih.govnih.gov This is particularly relevant in the context of aromatase inhibitor (AI) therapy. AIs are a standard treatment for ER+ breast cancer in post-menopausal women, working by blocking the conversion of androgens to estrogens. nih.govnih.gov However, while AIs effectively reduce circulating estrogen levels, androgen concentrations remain largely unchanged. nih.gov Under these estrogen-deprived conditions, breast cancer cells can upregulate steroidogenic enzymes that metabolize androgens into estrogen-like steroids, including this compound. nih.govnih.govnih.gov This locally produced this compound can then activate ERα and drive tumor growth, providing a mechanism for the development of resistance to AI therapy. nih.govnih.govnih.gov

Table 2: Proliferative Effect of this compound on MCF-7 Breast Cancer Cells

| Compound | EC50 (nM) | Maximal Proliferation (% of Estradiol) |

|---|---|---|

| 17β-estradiol (E2) | ~0.005 | 100% |

| This compound | ~0.2 | ~75% |

| Dihydrotestosterone (DHT) | ~0.8 | N/A |

| Testosterone | ~2.4 | N/A |